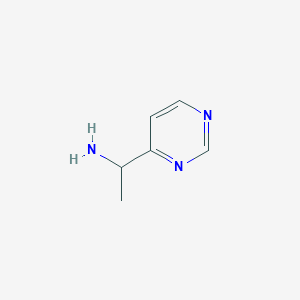

(1-Pyrimidin-4-ylethyl)amine

説明

(1-Pyrimidin-4-ylethyl)amine is a pyrimidine-derived amine characterized by an ethylamine side chain attached to the 4-position of the pyrimidine ring. Its molecular formula is C₆H₁₀N₄, and it is commercially available with a purity of 95% (Catalog #QM-6752, Combi-Blocks) . Pyrimidine amines are widely studied due to their versatility in medicinal chemistry and agrochemical applications. The compound’s primary amine group and pyrimidine core make it a valuable building block for synthesizing derivatives with tailored biological or physicochemical properties.

特性

IUPAC Name |

1-pyrimidin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5(7)6-2-3-8-4-9-6/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZUDXKITNRVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Pyrimidin-4-ylethyl)amine typically involves the reaction of pyrimidine derivatives with ethylamine. One common method is the reductive amination of pyrimidine-4-carbaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride . Another approach involves the alkylation of pyrimidine with ethylamine under basic conditions .

Industrial Production Methods

Industrial production of (1-Pyrimidin-4-ylethyl)amine often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures high efficiency and purity of the final product .

化学反応の分析

Types of Reactions

(1-Pyrimidin-4-ylethyl)amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives .

科学的研究の応用

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including (1-Pyrimidin-4-ylethyl)amine. Research indicates that certain pyrimidine compounds can effectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. For example, derivatives similar to (1-Pyrimidin-4-ylethyl)amine exhibited IC50 values comparable to celecoxib, a standard anti-inflammatory drug . This suggests that (1-Pyrimidin-4-ylethyl)amine may possess significant anti-inflammatory activity, making it a candidate for further investigation in inflammatory diseases.

Moreover, pyrimidine derivatives have been explored for their anticancer properties. Some compounds have shown selective inhibition of various cancer cell lines, indicating that modifications to the pyrimidine structure can enhance their cytotoxic effects . The ability of (1-Pyrimidin-4-ylethyl)amine to interact with specific molecular targets could be pivotal in developing new cancer therapies.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of (1-Pyrimidin-4-ylethyl)amine is crucial for optimizing its biological activity. Variations in the side chains and functional groups attached to the pyrimidine ring can significantly influence its potency and selectivity against specific targets. For example, modifications that increase lipophilicity may enhance cellular uptake, while those that improve binding affinity to target proteins can lead to more effective therapeutic agents .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrimidine-based compounds in preclinical models:

- Anti-inflammatory Studies : In vivo tests demonstrated that certain pyrimidine derivatives reduced paw edema in rat models, indicating their potential as anti-inflammatory agents .

- Anticancer Activity : A series of pyrimidine derivatives were evaluated against various cancer cell lines, showing promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

作用機序

The mechanism of action of (1-Pyrimidin-4-ylethyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to therapeutic effects .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between (1-Pyrimidin-4-ylethyl)amine and analogous pyrimidine-based amines:

Key Observations

Substituent Position and Bioactivity :

- Derivatives with substituents on the pyrimidine ring (e.g., U7 , U8 ) exhibit enhanced pesticidal and antifungal activities compared to the unsubstituted (1-Pyrimidin-4-ylethyl)amine . For example, U7 showed LC₅₀ = 3.57 mg/L against M. separata, outperforming flufenerim (LC₅₀ = 3.14 mg/L) .

- The position of the amine group (e.g., 2-yl vs. 4-yl) influences molecular docking modes with enzymes like acetylcholinesterase (AChE). U7 and U8 adopt opposite binding orientations compared to flufenerim, likely due to steric and electronic effects .

Counterion Effects :

- Salt forms (e.g., dihydrochloride, oxalate) improve solubility and stability. For instance, Pyrimidin-5-ylmethanamine dihydrochloride is more water-soluble than the free base form of (1-Pyrimidin-4-ylethyl)amine .

Halogenation and Electronic Effects :

- Halogen substituents (Cl, F) in U7 and U8 enhance lipophilicity and resistance to metabolic degradation, contributing to their pesticidal efficacy .

Crystallinity and Drug Design :

- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine demonstrates the importance of substituents in crystallinity, a critical factor in solid-state drug formulation .

生物活性

(1-Pyrimidin-4-ylethyl)amine is a compound with significant biological activity, particularly in pharmacological contexts. This compound is characterized by its unique ethylamine substitution on the pyrimidine ring, which imparts distinct chemical and biological properties. The following sections provide an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

Target of Action

Pyrimidine derivatives, including (1-Pyrimidin-4-ylethyl)amine, exhibit a range of pharmacological effects such as:

- Anti-inflammatory

- Antibacterial

- Antiviral

- Antifungal

- Antituberculosis activities .

Mode of Action

The compound is known to inhibit the expression and activity of vital inflammatory mediators. This inhibition can lead to reduced inflammation and modulation of immune responses.

Biochemical Pathways

(1-Pyrimidin-4-ylethyl)amine plays a crucial role in various biochemical pathways:

- It interacts with enzymes involved in pyrimidine metabolism, such as carbamoyl phosphate synthetase II and dihydroorotase.

- It influences cellular processes by modulating cell signaling pathways and gene expression, potentially affecting DNA replication and repair mechanisms.

Cellular Effects

The compound has been shown to affect various cell types, influencing cell function through:

- Modulation of signaling pathways

- Alteration of enzyme activities involved in nucleic acid synthesis.

Dosage Effects in Animal Models

Research indicates that the effects of (1-Pyrimidin-4-ylethyl)amine vary significantly with dosage:

- Low doses may have minimal effects on cellular functions.

- Higher doses can lead to substantial changes in cell signaling pathways and metabolism.

Research Applications

(1-Pyrimidin-4-ylethyl)amine has diverse applications across various fields:

| Field | Application |

|---|---|

| Chemistry | Serves as a building block for synthesizing more complex heterocyclic compounds. |

| Biology | Used in studies involving enzyme inhibitors and receptor modulators. |

| Medicine | Potential therapeutic applications in antiviral, anticancer, and anti-inflammatory drug development. |

| Industry | Utilized in producing agrochemicals and dyes. |

Study on Inhibitory Potency

A study focusing on structure–activity relationship (SAR) revealed that modifications to the pyrimidine structure can enhance inhibitory potency against specific targets. For instance, certain derivatives exhibited nanomolar potency as inhibitors of NAPE-PLD, highlighting the potential for optimizing compounds derived from (1-Pyrimidin-4-ylethyl)amine for therapeutic use .

Antimicrobial Activity

Research has demonstrated that derivatives of (1-Pyrimidin-4-ylethyl)amine show promising antimicrobial activity. For example, some derivatives have been shown to significantly reduce the viability of pathogenic organisms at concentrations as low as 10 µM, establishing them as potential candidates for further preclinical studies against infections like leishmaniasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。